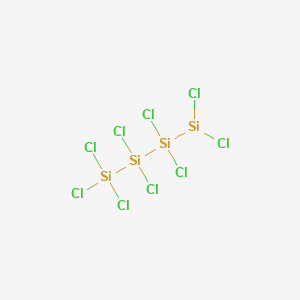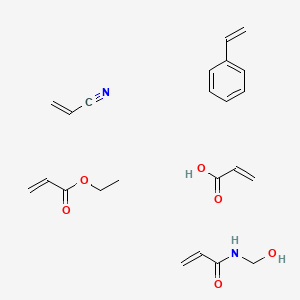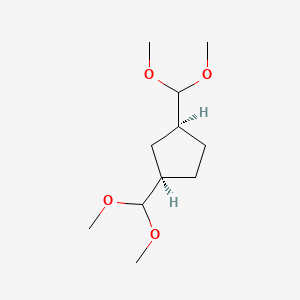![molecular formula C11H7F7 B14633222 [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene CAS No. 52211-78-6](/img/structure/B14633222.png)
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene: is a chemical compound known for its unique structure and properties. It belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms.
Méthodes De Préparation
The synthesis of [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzene derivative with a fluorinated alkene under specific conditions. The reaction typically requires the presence of a catalyst and may involve multiple steps to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various effects, including changes in molecular structure and function .
Comparaison Avec Des Composés Similaires
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene can be compared with other similar compounds, such as:
Chlorobenzene: A benzene derivative with chlorine atoms instead of fluorine.
Bromobenzene: A benzene derivative with bromine atoms.
Iodobenzene: A benzene derivative with iodine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical and physical properties compared to its halogenated counterparts .
Propriétés
Numéro CAS |
52211-78-6 |
|---|---|
Formule moléculaire |
C11H7F7 |
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
[2,2,4,4-tetrafluoro-3-(trifluoromethyl)but-3-enyl]benzene |
InChI |
InChI=1S/C11H7F7/c12-9(13)8(11(16,17)18)10(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
SDAAQGKPKVMXDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=C(F)F)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


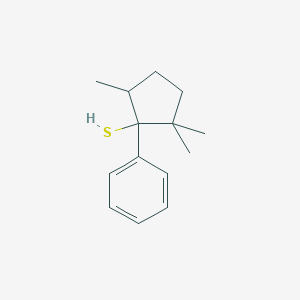

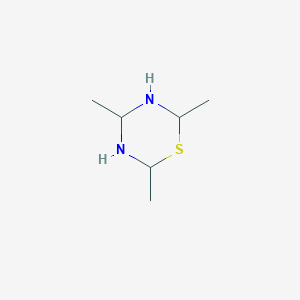

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)

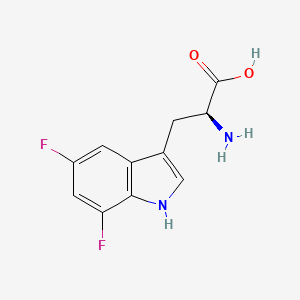

![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

